Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy-
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Overview
Description
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 4’ position, a hydroxyethyl group at the 3 position, and a methoxy group at the 5 position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-Chloro-3-(2-oxoethyl)-5-methoxybiphenyl.
Reduction: Formation of 3-(2-hydroxyethyl)-5-methoxybiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl
- 4’-Chloro-3-(2-hydroxyethyl)-5-methylbiphenyl
- 4’-Chloro-3-(2-hydroxyethyl)-5-ethoxybiphenyl
Uniqueness
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl is unique due to the presence of the methoxy group at the 5 position, which can influence its chemical reactivity and biological activity. The combination of the chloro, hydroxyethyl, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Properties
CAS No. |
61888-67-3 |
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Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methoxyphenyl]ethanol |
InChI |
InChI=1S/C15H15ClO2/c1-18-15-9-11(6-7-17)8-13(10-15)12-2-4-14(16)5-3-12/h2-5,8-10,17H,6-7H2,1H3 |
InChI Key |
ZJURXWFDOGPTFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCO |
Origin of Product |
United States |
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